molecular formula C13H17N3O B188308 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole CAS No. 5322-94-1

1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole

Katalognummer B188308
CAS-Nummer: 5322-94-1
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: IOKUIWCHHUHGDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as ME0328 and has been extensively studied for its biological and pharmacological properties.

Wirkmechanismus

The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and survival. This inhibition leads to the inhibition of cell proliferation and induction of cell death in cancer cells. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole in lab experiments is its potential use as a therapeutic agent in various diseases. This compound has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. Additionally, this compound has shown promising results in preclinical studies, indicating its potential use in clinical trials.
However, one of the limitations of using 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole in lab experiments is its limited solubility in water. This limits its use in certain experiments that require aqueous solutions. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the research on 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole. One of the future directions is to study its potential use in combination therapy with other therapeutic agents. This compound has been shown to have synergistic effects with other anti-cancer agents, indicating its potential use in combination therapy.
Another future direction is to study its potential use in the treatment of other diseases such as autoimmune diseases and infectious diseases. This compound has shown anti-inflammatory and anti-microbial properties, indicating its potential use in the treatment of these diseases.
Conclusion:
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. It has shown promising results in preclinical studies, indicating its potential use in clinical trials. However, its safety and efficacy in humans are still unknown, and further research is needed to fully understand its potential use in various diseases.

Synthesemethoden

The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole involves the reaction of 2-(4-morpholinyl) ethylamine with 1H-benzoimidazole-5-carboxylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. This compound also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Eigenschaften

CAS-Nummer

5322-94-1

Produktname

1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

4-[2-(benzimidazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C13H17N3O/c1-2-4-13-12(3-1)14-11-16(13)6-5-15-7-9-17-10-8-15/h1-4,11H,5-10H2

InChI-Schlüssel

IOKUIWCHHUHGDQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C=NC3=CC=CC=C32

Kanonische SMILES

C1COCCN1CCN2C=NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.